molecular formula C16H20O3 B1604663 cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 85603-43-6

cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1604663
CAS No.: 85603-43-6
M. Wt: 260.33 g/mol
InChI Key: UBXZSNPWWNXBLU-UONOGXRCSA-N
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Description

cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that has two methyl groups at the 3 and 4 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

Chemistry: In chemistry, cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions .

Biology and Medicine: Its unique structure allows for the exploration of its biological activity and potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in the development of new materials with specific characteristics .

Safety and Hazards

The safety data sheet (SDS) for “cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” can provide detailed information on its hazards, handling, storage, and disposal . Always follow standard safety procedures when handling chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: can be compared with other benzoyl-substituted cyclohexane carboxylic acids, such as:

Uniqueness: The presence of two methyl groups at the 3 and 4 positions of the benzoyl ring in this compound distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in research .

Properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXZSNPWWNXBLU-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641356
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85603-43-6
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
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cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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